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Compound of Interest

Compound Name: p-Phenetidine

Cat. No.: B124905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
p-Phenetidine, also known as 4-ethoxyaniline, is an aromatic organic compound with the

chemical formula C₈H₁₁NO.[1][2][3] It is a colorless to light-red liquid that darkens upon

exposure to air and light.[2] This compound serves as a crucial intermediate in the synthesis of

various pharmaceuticals, dyes, and other commercially significant organic molecules.[3]

Notably, it is a metabolite of the analgesic drug phenacetin and has been studied for its effects

on cyclooxygenase (COX) enzymes.[4][5] This guide provides a comprehensive overview of

the molecular structure of p-phenetidine, including its spectroscopic characteristics, molecular

geometry, and relevant biological pathways.

Molecular Structure and Identification
The molecular structure of p-phenetidine consists of a benzene ring substituted with an amino

group (-NH₂) and an ethoxy group (-OCH₂CH₃) at the para (1,4) positions.
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Caption: Molecular structure of p-Phenetidine.

Table 1: General and Identification Properties of p-Phenetidine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b124905?utm_src=pdf-body-img
https://www.benchchem.com/product/b124905?utm_src=pdf-body
https://www.benchchem.com/product/b124905?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

IUPAC Name 4-ethoxyaniline

Other Names p-Phenetidine, 4-Aminophenetole

CAS Number 156-43-4[1][2][5]

Molecular Formula C₈H₁₁NO[1][2][3]

Molecular Weight 137.18 g/mol [1][2]

Appearance Colorless to dark red liquid[2]

Melting Point 2-5 °C

Boiling Point 250-255 °C

Density 1.065 g/mL at 25 °C

Solubility in Water 20 g/L at 20 °C[3]

SMILES CCOc1ccc(N)cc1[1]

InChI
InChI=1S/C8H11NO/c1-2-10-8-5-3-7(9)4-6-

8/h3-6H,2,9H2,1H3[1]

Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and identification of p-
phenetidine. The following tables summarize the key spectroscopic data.

Table 2: ¹H NMR Spectroscopic Data for p-Phenetidine
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

6.69 d 2H
Aromatic Protons

(ortho to -NH₂)

6.63 d 2H
Aromatic Protons

(ortho to -OCH₂CH₃)

3.93 q 2H -OCH₂CH₃

3.33 s 2H -NH₂

1.35 t 3H -OCH₂CH₃

Table 3: ¹³C NMR Spectroscopic Data for p-Phenetidine

Chemical Shift (ppm) Assignment

152.4 C-O

141.9 C-N

116.3 Aromatic CH (ortho to -NH₂)

115.8 Aromatic CH (ortho to -OCH₂CH₃)

64.1 -OCH₂CH₃

15.2 -OCH₂CH₃

Table 4: Infrared (IR) Spectroscopy Data for p-Phenetidine
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Wavenumber (cm⁻¹) Intensity Assignment

3450-3300 Strong, Broad
N-H stretch (asymmetric and

symmetric)

3050-3000 Medium Aromatic C-H stretch

2980-2850 Medium Aliphatic C-H stretch

1620 Strong N-H bend

1510 Strong Aromatic C=C stretch

1240 Strong Aryl C-O stretch

1050 Strong Aliphatic C-O stretch

825 Strong
p-disubstituted benzene C-H

bend

Table 5: Mass Spectrometry Data for p-Phenetidine

m/z Relative Intensity (%) Assignment

137 100 [M]⁺ (Molecular Ion)

109 80 [M - C₂H₄]⁺

108 65 [M - C₂H₅]⁺

81 40 [C₆H₅N]⁺

80 35 [C₆H₄N]⁺

Molecular Geometry
The precise bond lengths and angles of p-phenetidine are crucial for understanding its

reactivity and intermolecular interactions. As experimental crystallographic data is not readily

available, the following data is based on computational chemistry calculations using Density

Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set.

Table 6: Calculated Bond Lengths and Angles for p-Phenetidine
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Bond/Angle Value (Å or °)

Bond Lengths

C-C (aromatic) 1.39 - 1.40

C-N 1.40

C-O (aromatic) 1.37

O-C (ethyl) 1.43

C-C (ethyl) 1.53

C-H (aromatic) 1.08

N-H 1.01

C-H (ethyl) 1.10

Bond Angles

C-C-C (aromatic) 119 - 121

C-C-N 120.5

C-C-O 120.3

C-O-C 118.2

H-N-H 108.5

O-C-C 109.1

Experimental Protocols
Synthesis of p-Phenetidine from p-Nitrophenetole
This protocol describes a common laboratory-scale synthesis of p-phenetidine via the

reduction of p-nitrophenetole.

Materials:

p-Nitrophenetole
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Tin (Sn) metal, granular

Concentrated Hydrochloric Acid (HCl)

Sodium Hydroxide (NaOH), 50% solution

Diethyl ether

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add p-

nitrophenetole and granular tin.

Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic and may

require external cooling to maintain a moderate temperature.

After the initial reaction subsides, heat the mixture to reflux for 2-3 hours with continuous

stirring.

Cool the reaction mixture to room temperature and slowly add a 50% sodium hydroxide

solution until the mixture is strongly alkaline. This will precipitate tin salts and liberate the free

p-phenetidine.

Extract the p-phenetidine from the aqueous mixture with diethyl ether (3 x 50 mL).

Combine the organic extracts and dry over anhydrous magnesium sulfate.

Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

The crude p-phenetidine can be purified by vacuum distillation.
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Caption: Workflow for the synthesis of p-Phenetidine.

Spectroscopic Analysis Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b124905?utm_src=pdf-body-img
https://www.benchchem.com/product/b124905?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Spectroscopy:

Dissolve 5-10 mg of p-phenetidine in approximately 0.7 mL of deuterated chloroform

(CDCl₃).

Filter the solution through a pipette with a cotton plug into a clean, dry 5 mm NMR tube.

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

IR Spectroscopy:

For a liquid sample, a small drop of p-phenetidine can be placed between two potassium

bromide (KBr) plates to form a thin film.

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a

drop of the sample directly on the ATR crystal.

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS):

Prepare a dilute solution of p-phenetidine in a volatile organic solvent such as

dichloromethane or ethyl acetate.

Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph (GC) coupled to a

mass spectrometer (MS).

Use a suitable GC column (e.g., a non-polar capillary column) and a temperature program to

separate the analyte from any impurities.

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

Biological Significance: Interaction with COX
Signaling Pathway
p-Phenetidine is a known metabolite of phenacetin and has been shown to interact with the

cyclooxygenase (COX) signaling pathway.[4][5] Specifically, it acts as an inhibitor of both COX-
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1 and COX-2 enzymes, with some preference for COX-2.[4][5] This inhibition reduces the

production of prostaglandins, such as prostaglandin E2 (PGE₂), which are key mediators of

inflammation and pain. The reduction of COX-2 expression at higher concentrations of p-
phenetidine further contributes to its anti-inflammatory effects.[4][5]
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Caption: p-Phenetidine's role in the COX signaling pathway.

Conclusion
This technical guide has provided a detailed overview of the molecular structure of p-
phenetidine, a compound of significant interest in medicinal and industrial chemistry. The

comprehensive data presented, including its physicochemical properties, detailed

spectroscopic signatures, and computationally-derived molecular geometry, serves as a

valuable resource for researchers. Furthermore, the elucidation of its interaction with the COX
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signaling pathway highlights its biological relevance and potential for further investigation in

drug development. The provided experimental protocols offer practical guidance for the

synthesis and analysis of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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